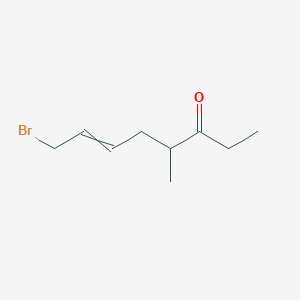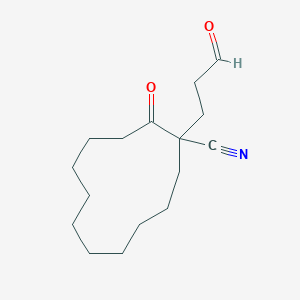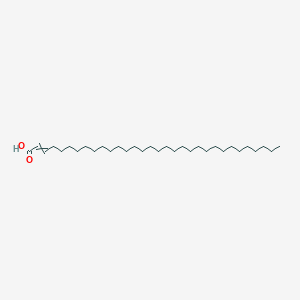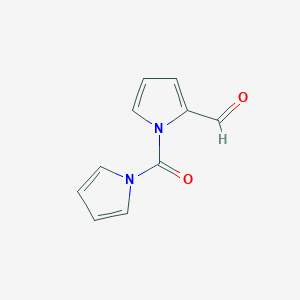
8-Bromo-4-methyloct-6-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-4-methyloct-6-en-3-one is an organic compound characterized by the presence of a bromine atom, a methyl group, and an enone functional group within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-4-methyloct-6-en-3-one typically involves the bromination of 4-methyloct-6-en-3-one. This can be achieved through the use of bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to maintain precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-4-methyloct-6-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-Bromo-4-methyloct-6-en-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Bromo-4-methyloct-6-en-3-one involves its interaction with specific molecular targets. The enone group can participate in Michael addition reactions, while the bromine atom can facilitate electrophilic substitution reactions. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Methyloct-6-en-3-one: Lacks the bromine atom, making it less reactive in certain substitution reactions.
8-Chloro-4-methyloct-6-en-3-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
8-Bromo-4-methylhex-6-en-3-one: Shorter carbon chain, affecting its physical and chemical properties.
Properties
CAS No. |
105665-95-0 |
|---|---|
Molecular Formula |
C9H15BrO |
Molecular Weight |
219.12 g/mol |
IUPAC Name |
8-bromo-4-methyloct-6-en-3-one |
InChI |
InChI=1S/C9H15BrO/c1-3-9(11)8(2)6-4-5-7-10/h4-5,8H,3,6-7H2,1-2H3 |
InChI Key |
DLSBBJYQNTXOOR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C)CC=CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethylidene-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B14322596.png)

![Hydrazine, 1,2-bis[2,2,2-trichloro-1-(nitromethyl)ethyl]-](/img/structure/B14322613.png)

![2-[(Methanesulfinyl)methyl]-4-methoxy-3,5-dimethylpyridine](/img/structure/B14322617.png)
![4-[(1H-Benzimidazol-6-yl)amino]-4-oxobutanoic acid](/img/structure/B14322621.png)


![Acetamide, N-[4-[(2,4-dioxo-5-thiazolidinylidene)methyl]phenyl]-](/img/structure/B14322636.png)
![Methyl [4-(benzyloxy)-3-nitrophenyl]acetate](/img/structure/B14322640.png)



![Bis[4-(ethylamino)phenyl]methanone](/img/structure/B14322663.png)
